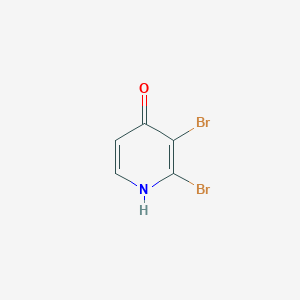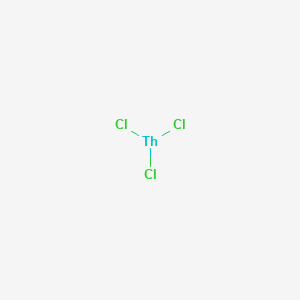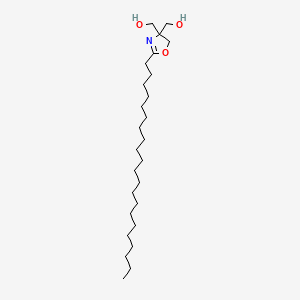
2-Henicosyl-(5H)-oxazole-4,4-dimethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Henicosyl-(5H)-oxazole-4,4-dimethanol: is a complex organic compound characterized by its unique structure, which includes a long henicosyl chain and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Henicosyl-(5H)-oxazole-4,4-dimethanol typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring is synthesized through a cyclization reaction involving an amino alcohol and a carboxylic acid derivative under acidic conditions.
Attachment of the Henicosyl Chain: The henicosyl chain is introduced through a nucleophilic substitution reaction, where a halogenated henicosyl compound reacts with the oxazole ring.
Introduction of Dimethanol Groups: The final step involves the reduction of the oxazole ring to introduce the dimethanol groups, typically using a reducing agent such as lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Precursors: Large-scale production of the amino alcohol and henicosyl halide precursors.
Continuous Flow Reactors: Use of continuous flow reactors to ensure efficient and consistent cyclization and substitution reactions.
Purification and Isolation: Advanced purification techniques such as chromatography and crystallization to isolate the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Henicosyl-(5H)-oxazole-4,4-dimethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can further modify the oxazole ring or the henicosyl chain.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups to the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various oxazole derivatives, alcohols, and substituted henicosyl compounds.
Scientific Research Applications
2-Henicosyl-(5H)-oxazole-4,4-dimethanol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activities.
Industry: Utilized in the development of advanced materials, such as polymers and surfactants.
Mechanism of Action
The mechanism of action of 2-Henicosyl-(5H)-oxazole-4,4-dimethanol involves:
Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.
Pathways Involved: It modulates various signaling pathways, including those involved in cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 2-Hexadecyl-(5H)-oxazole-4,4-dimethanol
- 2-Octadecyl-(5H)-oxazole-4,4-dimethanol
- 2-Eicosyl-(5H)-oxazole-4,4-dimethanol
Uniqueness
2-Henicosyl-(5H)-oxazole-4,4-dimethanol is unique due to its longer henicosyl chain, which imparts distinct physical and chemical properties compared to its shorter-chain analogs. This uniqueness makes it particularly valuable in applications requiring specific hydrophobicity and molecular interactions.
Properties
CAS No. |
20103-33-7 |
|---|---|
Molecular Formula |
C26H51NO3 |
Molecular Weight |
425.7 g/mol |
IUPAC Name |
[2-henicosyl-4-(hydroxymethyl)-5H-1,3-oxazol-4-yl]methanol |
InChI |
InChI=1S/C26H51NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-27-26(22-28,23-29)24-30-25/h28-29H,2-24H2,1H3 |
InChI Key |
VZYJMLILGOPULB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC1=NC(CO1)(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![zinc;1,3-bis[bis(pyridin-2-ylmethyl)amino]propan-2-ol;zinc;acetate;dihexafluorophosphate](/img/structure/B13733820.png)
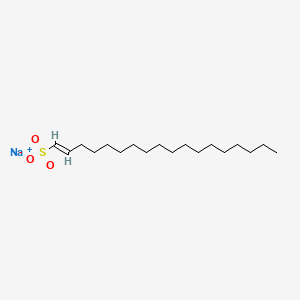
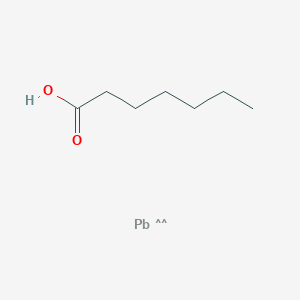
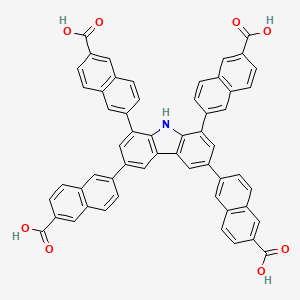
![ethyl N-[2,5-difluoro-3-(trifluoromethyl)phenyl]carbamate](/img/structure/B13733837.png)
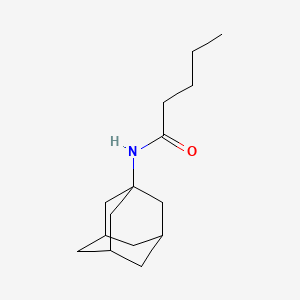
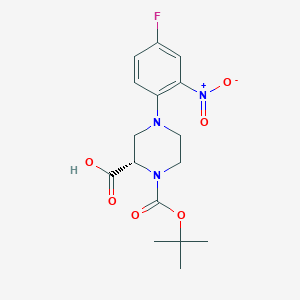
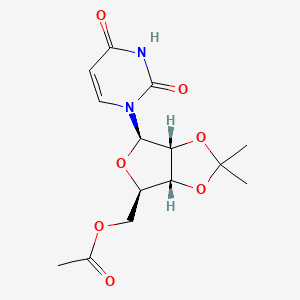
![bis[(2-hydroxy-5-methoxycarbonylphenyl)methyl] (E)-but-2-enedioate](/img/structure/B13733870.png)

